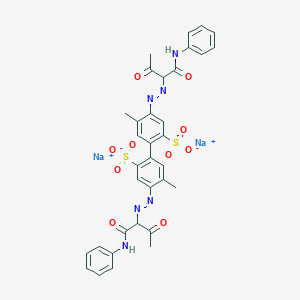

番泻苷

描述

奥贝拉地洛是一种吡啶酮衍生物,以其血管扩张和β-肾上腺素受体阻断活性而闻名。 它还表现出III型磷酸二酯酶抑制活性 . 该化合物已被研究用于其潜在的治疗应用,特别是在心血管疾病,如心力衰竭和高血压中 .

作用机制

奥贝拉地洛通过多种机制发挥作用:

β-肾上腺素受体阻断: 它拮抗β-肾上腺素受体,导致心率和血压降低。

磷酸二酯酶抑制: 通过抑制III型磷酸二酯酶,它提高环腺苷酸水平,从而导致血管扩张。

血管扩张作用: 它使血管平滑肌松弛,改善血流并减少心脏负荷

科学研究应用

奥贝拉地洛已被广泛研究用于其在各个领域的应用:

化学: 它作为研究吡啶酮衍生物的合成和反应性的模型化合物。

生物学: 研究集中于其对细胞信号通路的影响及其作为治疗剂的潜力。

医学: 奥贝拉地洛的血管扩张和β-肾上腺素受体阻断活性使其成为治疗心血管疾病的候选药物。

生化分析

Biochemical Properties

Sennosides are transformed into an active metabolite, rhein anthrone, in the human intestine . This transformation plays a crucial role in their biochemical reactions. The enzymes, proteins, and other biomolecules that Sennosides interact with are yet to be fully identified .

Cellular Effects

Sennosides have a significant effect on various types of cells and cellular processes. For instance, a study has shown that Sennoside A inhibited contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water .

Molecular Mechanism

The molecular mechanism of Sennosides involves their transformation into rhein anthrone in the human intestine . This transformation is believed to be the key to their purgative action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sennosides can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

准备方法

奥贝拉地洛的合成涉及手性二氨基吡啶酮与手性缩水甘油醚的反应 . 这种方法允许生产化合物的对映异构体,这对于其药理活性至关重要。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产量和纯度 .

化学反应分析

奥贝拉地洛经历各种化学反应,包括:

氧化: 这种反应可以通过氧化剂如高锰酸钾或过氧化氢促进。

还原: 常见的还原剂如氢化铝锂可用于还原奥贝拉地洛。

取代: 亲核取代反应可能发生在如氢氧化钠或氰化钾的试剂中。

相似化合物的比较

奥贝拉地洛因其结合的β-肾上腺素受体阻断和磷酸二酯酶抑制活性而独一无二。类似的化合物包括:

普萘洛尔: 一种非选择性β-肾上腺素受体拮抗剂,用于治疗高血压和心绞痛.

拉贝洛尔: 一种α和β肾上腺素受体拮抗剂,用于治疗高血压.

属性

IUPAC Name |

9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859118 | |

| Record name | 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. | |

| Record name | Sennosides | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

517-43-1, 81-27-6, 85085-71-8 | |

| Record name | Sennoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennoside [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennosides | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sennoside A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Senna, Cassia obovata, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do sennosides interact with the body to produce their laxative effect?

A1: Sennosides themselves are considered inactive until they reach the large intestine. [, ] There, colonic bacteria metabolize them into active compounds, primarily sennidins. [, , , ] These metabolites then interact with the myenteric plexus, stimulating nerves that control intestinal muscle contractions. [, , ] This stimulation increases colonic motility, leading to bowel movements. [, , , ] Studies in dogs have shown that sennosides induce "giant contractions" in the colon, which are associated with the elimination of liquid feces. []

Q2: Are there any differences in the way different sennosides act on the colon?

A2: Research suggests that various sennosides and their metabolites might have different potencies and speeds of action on colonic motility. For instance, a study in rats indicated that rhein, a metabolite of sennosides, had a less pronounced acceleration of large intestinal transit compared to sennosides and other metabolites like sennidins. []

Q3: Can the effects of sennosides on colonic motility be blocked?

A3: Yes, studies have shown that certain medications can partially block the effects of sennosides. For example, loperamide, an antidiarrheal medication, was observed to have the opposite effect of sennosides on colonic transit and myoelectric activity in cats. [] Other studies in rats have shown that indomethacin, loperamide, and calcium-channel antagonists partially antagonized the acceleration of large intestinal transit induced by sennosides. []

Q4: What is the role of prostaglandins in the laxative effect of sennosides?

A4: Some evidence suggests that prostaglandins, specifically PGE2, may play a role in mediating the colonic motor actions of sennosides. [] Research in dogs demonstrated that both intracolonic sennosides and PGE2 inhibited colonic motility and induced "giant contractions." [] Additionally, the effects of intracolonic sennosides, but not PGE2, were blocked by cyclooxygenase inhibitors. []

Q5: What analytical techniques are commonly used to quantify sennosides in plant material and pharmaceutical formulations?

A5: Several analytical techniques are employed to quantify sennosides, including:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying sennosides A and B. [, , , , , , , , , ]

- Fluorometry: This method is utilized to determine the total sennosides content. [, ]

- Thin-Layer Chromatography (TLC): This technique is used for both qualitative and quantitative analysis of sennosides. [, , , ]

- UV-Visible Spectrophotometry: This method can be used for the determination of total sennosides. []

Q6: Have there been any efforts to improve the delivery of sennosides to the colon?

A7: Yes, researchers have explored using drug delivery systems like guar gum-based matrix tablets to target the release of sennosides to the colon. [, ] These formulations aim to minimize drug release in the stomach and small intestine, thereby reducing potential side effects and enhancing local action in the colon. [, ]

Q7: What are the implications of variations in sennosides content among different senna products?

A8: The amount of sennosides can vary significantly between different senna-containing products, even among brands with the same formula. [, ] This variation is primarily attributed to differences in the quality of the senna raw material used. [, ] This inconsistency highlights the importance of standardization and quality control measures for senna-based products to ensure consistent efficacy and safety.

Q8: What are some of the alternative laxatives to sennosides?

A8: Alternatives to sennosides include:

- Polyethylene Glycol (PEG): This osmotic laxative draws water into the colon, softening stool. []

- Lactulose: This synthetic sugar is broken down by colonic bacteria, producing acids that draw water into the colon. []

- Bisacodyl: This stimulant laxative acts directly on the intestinal nerves, increasing motility. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)